molecular formula C7H10O2 B1426449 2-Cyclopropylcyclopropane-1-carboxylic acid, trans CAS No. 15136-06-8

2-Cyclopropylcyclopropane-1-carboxylic acid, trans

Cat. No. B1426449
CAS RN: 15136-06-8
M. Wt: 126.15 g/mol
InChI Key: MZCSKKFXNXGUGR-RITPCOANSA-N
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Description

2-Cyclopropylcyclopropane-1-carboxylic acid, trans (2-CCP) is an important organic compound used in a variety of scientific research applications. It is a cyclic organic compound with a molecular formula of C7H10O2 and a molecular weight of 134.16 g/mol. It is a colorless solid that is insoluble in water and has a melting point of 69-72°C. 2-CCP is also known as trans-2-cyclopropylcyclopropane carboxylic acid and trans-2-cyclopropylcyclopropane-1-carboxylic acid.

Scientific Research Applications

  • Synthesis and Isotope Labeling : The synthesis of isotopically labeled compounds like 1-aminocyclopropane-1-carboxylic acid derivatives, which include cyclopropylcyclopropane-1-carboxylic acid, is significant for studying the biosynthesis of ethylene in plants and for 1H and 13C-NMR studies of these derivatives (Ramalingam, Kalvin, & Woodard, 1984).

  • Biological Activity and Inhibition Studies : Compounds structurally analogous to 1-aminocyclopropane-1-carboxylic acid, like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, have been found to inhibit wound ethylene production in plants, demonstrating potential for plant growth regulation and ethylene biosynthesis studies (Dourtoglou & Koussissi, 2000).

  • Chemical Transformations and Ring Opening Reactions : Studies on bromophenol derivatives with a cyclopropyl moiety, including the synthesis of trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its cis isomer, provide insights into ring-opening reactions of cyclopropane and the synthesis of biologically active compounds (Boztaş et al., 2019).

  • Natural Occurrence and Conjugation : The identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in wheat leaves emphasizes the natural occurrence and potential physiological roles of these cyclopropane derivatives in plants (Hoffman, Yang, & McKeon, 1982).

  • Structural and Conformational Analysis : Research into the structure and conformation of related cyclopropane carboxylic acids provides valuable information on the molecular geometry and potential reactivity of these compounds (Korp, Bernal, & Fuchs, 1983).

  • Development of Chiral Cyclopropane Units : The creation of chiral cyclopropane units, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, showcases the utility of cyclopropane derivatives in synthesizing conformationally restricted analogues of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).

properties

IUPAC Name

(1S,2R)-2-cyclopropylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCSKKFXNXGUGR-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2C[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylcyclopropane-1-carboxylic acid, trans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclopropylcyclopropane-1-carboxylic acid, trans
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2-Cyclopropylcyclopropane-1-carboxylic acid, trans
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2-Cyclopropylcyclopropane-1-carboxylic acid, trans
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2-Cyclopropylcyclopropane-1-carboxylic acid, trans
Reactant of Route 5
2-Cyclopropylcyclopropane-1-carboxylic acid, trans
Reactant of Route 6
2-Cyclopropylcyclopropane-1-carboxylic acid, trans

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